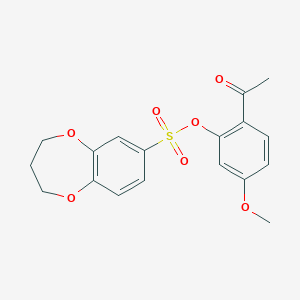
4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate, also known as ATS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 395.5 g/mol. ATS is primarily used as a reagent in organic synthesis and has also been studied for its potential use in drug development.
Mechanism of Action
The mechanism of action of 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate is not well understood. However, it has been reported to inhibit the growth of various microorganisms such as Staphylococcus aureus and Escherichia coli. 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has also been reported to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in the degradation of extracellular matrix proteins. 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has been shown to exhibit antitumor activity by inhibiting the proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate in lab experiments include its high purity, stability, and ease of handling. However, 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has some limitations such as its low solubility in water and its potential toxicity. Therefore, caution should be exercised when handling 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate in the laboratory.
Future Directions
There are several future directions for the study of 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate. One potential direction is the development of 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate-based drugs for the treatment of various diseases such as cancer and inflammation. Another direction is the study of the mechanism of action of 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate and its potential targets. Additionally, the synthesis of 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate analogs and derivatives may lead to the discovery of more potent and selective compounds. Finally, the study of the pharmacokinetics and toxicity of 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate is important for its potential use in drug development.
Synthesis Methods
The synthesis of 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate involves the reaction of 4-aminophenol with acetic anhydride to form 4-acetamidophenol. This intermediate is then reacted with 2,3,5,6-tetramethylbenzenesulfonyl chloride to form 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate. The reaction scheme is shown below:
Scientific Research Applications
4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has been extensively studied for its potential applications in various fields. In organic synthesis, 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate is used as a reagent for the synthesis of various compounds such as diaryl ethers, sulfonamides, and quinazolines. 4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate has also been studied for its potential use in drug development. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities.
properties
IUPAC Name |
(4-acetamidophenyl) 2,3,5,6-tetramethylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-11-10-12(2)14(4)18(13(11)3)24(21,22)23-17-8-6-16(7-9-17)19-15(5)20/h6-10H,1-5H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPZKBOQKQRHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetylamino)phenyl 2,3,5,6-tetramethylbenzenesulfonate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-[(2-fluorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7537934.png)

![N-(2,5-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537942.png)
![N-(1,3-benzodioxol-5-yl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537945.png)

![1,3-dimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537952.png)
![N,1,3-trimethyl-N-phenylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7537963.png)
![1-[(E)-3-(1,3,5-trimethylpyrazol-4-yl)prop-2-enoyl]piperidine-4-carboxamide](/img/structure/B7537970.png)
![N-[(5-chloro-8-hydroxyquinolin-7-yl)-thiophen-2-ylmethyl]propanamide](/img/structure/B7537975.png)
![N-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B7537987.png)
![N-[(2-methylphenyl)methyl]-4-(4-nitroanilino)butanamide](/img/structure/B7537992.png)

![2-[methyl-[2-oxo-2-(2,4,6-trichloroanilino)ethyl]amino]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B7538006.png)
